molecular formula C19H18F3N3O5S2 B2644245 Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 877654-48-3

Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

Cat. No.: B2644245
CAS No.: 877654-48-3
M. Wt: 489.48
InChI Key: IEELUWMKVBCDPR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C19H18F3N3O5S2 and its molecular weight is 489.48. The purity is usually 95%.
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Scientific Research Applications

Structure and Reactivity in Thiazolopyrimidine Derivatives

A study by Campaigne et al. (1981) delved into the structure and reactions of thiazolino[3,2‐a]pyrimidine carbinolamine, a compound structurally related to the one you're interested in. The research detailed the synthesis process and the reactivity of the compound with various reagents, providing insight into the chemical properties and potential applications of similar thienopyrimidine derivatives (Campaigne, E., Folting, K., Huffman, J., & Selby, T., 1981).

Synthetic Routes and Antimicrobial Properties

Another study by Hossan et al. (2012) focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using citrazinic acid as a starting material. This study is particularly notable for its exploration into the antimicrobial properties of the synthesized compounds, providing a foundation for understanding the bioactivity of related compounds (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).

Reactions and Biological Activity of Pyrimidinyl Keto-esters

Research by Mohamed Abd and Gawaad Awas (2008) involved the synthesis and reaction of pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives. The study highlighted the compounds' potent effects on increasing the reactivity of cellobiase, indicating potential biochemical or pharmaceutical applications (Mohamed Abd & Gawaad Awas, 2008).

Properties

IUPAC Name

ethyl 2-[[2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O5S2/c1-2-29-15(27)9-23-14(26)10-32-18-24-13-7-8-31-16(13)17(28)25(18)11-3-5-12(6-4-11)30-19(20,21)22/h3-6H,2,7-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEELUWMKVBCDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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